tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H14BrF2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl 3,3-difluoropyrrolidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient brominating agents and reaction conditions that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyrrolidine ring .
Scientific Research Applications
tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the bromine and difluoromethyl groups may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate: Similar in structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
tert-Butyl 4-(bromomethyl)-3,3-difluoropyrrolidine-1-carboxylate: Differing by the presence of a bromomethyl group instead of a bromine atom.
Uniqueness
tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate is unique due to its specific combination of a bromine atom and difluoromethyl groups on a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrF2NO2/c1-8(2,3)15-7(14)13-4-6(10)9(11,12)5-13/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSFUDYRSKPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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